Antibacterial Potency: 16-Fold Improvement in MIC Against Escherichia coli Compared to N-(Quinolin-8-yl)acetamide
In vitro minimum inhibitory concentration (MIC) testing reveals a 16-fold enhancement in antibacterial potency for 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide against Escherichia coli compared to the simpler analog N-(quinolin-8-yl)acetamide. The target compound exhibits an MIC of 1 µg/mL against E. coli strain 257 , whereas N-(quinolin-8-yl)acetamide demonstrates an MIC of 16 µg/mL against a standard E. coli strain . This differential activity underscores the critical contribution of the 2-methoxyphenoxy substituent to target engagement or bacterial membrane penetration.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 1 µg/mL |
| Comparator Or Baseline | N-(quinolin-8-yl)acetamide: 16 µg/mL |
| Quantified Difference | 16-fold improvement |
| Conditions | In vitro MIC assay; E. coli 257 (target) vs. standard E. coli strain (comparator) |
Why This Matters
This quantitative difference is substantial enough to alter the outcome of antibacterial screening campaigns, making the target compound a superior candidate for projects targeting Gram-negative pathogens where the baseline analog would be considered inactive.
